molecular formula C19H17N3O3S2 B15040367 4-[(1E)-1-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate

4-[(1E)-1-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate

Cat. No.: B15040367
M. Wt: 399.5 g/mol
InChI Key: UXBMLVZTDHWAEW-CIAFOILYSA-N
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Description

4-[(1E)-1-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate is a complex organic compound that features a benzothiazole moiety linked to a phenyl acetate group through a hydrazinylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-1-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.

    Acetylation: The benzothiazole derivative is then acetylated using acetic anhydride to introduce the acetyl group.

    Hydrazone Formation: The acetylated benzothiazole is reacted with hydrazine hydrate to form the hydrazone intermediate.

    Coupling with Phenyl Acetate: Finally, the hydrazone intermediate is coupled with phenyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-1-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone moiety to a hydrazine derivative.

    Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-[(1E)-1-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(1E)-1-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazone linkage may also play a role in binding to biological macromolecules, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-1-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}ethyl]phenyl benzoate
  • 4-[(1E)-1-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}ethyl]phenyl propionate

Uniqueness

4-[(1E)-1-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17N3O3S2

Molecular Weight

399.5 g/mol

IUPAC Name

[4-[(E)-N-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-C-methylcarbonimidoyl]phenyl] acetate

InChI

InChI=1S/C19H17N3O3S2/c1-12(14-7-9-15(10-8-14)25-13(2)23)21-22-18(24)11-26-19-20-16-5-3-4-6-17(16)27-19/h3-10H,11H2,1-2H3,(H,22,24)/b21-12+

InChI Key

UXBMLVZTDHWAEW-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC=C(C=C3)OC(=O)C

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC=C(C=C3)OC(=O)C

Origin of Product

United States

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